6-Methyl-1,6-diazaspiro[3.3]heptane oxalate
Beschreibung
Eigenschaften
IUPAC Name |
6-methyl-1,6-diazaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H2O4/c1-8-4-6(5-8)2-3-7-6;3-1(4)2(5)6/h7H,2-5H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFXNCYHWWHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCN2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Michael Addition/Cyclization Sequence
The spirocyclic framework of 6-methyl-1,6-diazaspiro[3.3]heptane is typically constructed via a Michael addition followed by intramolecular cyclization. A precursor such as tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate undergoes deprotection to expose reactive amine sites, which participate in conjugate addition with α,β-unsaturated carbonyl compounds. Subsequent cyclization forms the seven-membered spiro system. Patent WO2018153312A1 highlights this approach, using magnesium chips in methanol to facilitate the cyclization step.
Critical parameters include:
-
Temperature : 0–5°C for Michael addition, room temperature for cyclization
-
Solvent : Polar aprotic solvents (e.g., DMF, THF)
-
Catalyst : Triethylamine or DBU for base-mediated reactions
Functionalization at Position 6
Introduction of the methyl group at position 6 requires selective alkylation. A common strategy involves treating the spirocyclic intermediate with methyl iodide in the presence of a non-nucleophilic base (e.g., potassium carbonate). The reaction proceeds via an SN2 mechanism, with regioselectivity controlled by steric and electronic factors. Yields for this step range from 65% to 82%, depending on the purity of the starting material.
Side reactions :
-
Over-alkylation at adjacent nitrogen atoms
-
Ring-opening due to excessive base concentration
Oxalate Salt Formation
Acid-Base Neutralization
The free base form of 6-methyl-1,6-diazaspiro[3.3]heptane is treated with oxalic acid in a 1:1 molar ratio in ethanol or water. The oxalate salt precipitates upon cooling, with typical yields of 70–85%. Crystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98%, as confirmed by HPLC.
Optimization factors :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent polarity | ε = 24–30 (ethanol) | Maximizes salt solubility prior to precipitation |
| Temperature | 0–4°C | Reduces co-precipitation of impurities |
| Stirring rate | 200–300 rpm | Ensures homogeneous mixing |
Counterion Exchange
Alternative methods involve converting hydrochloride or tosylate salts to the oxalate form via ion-exchange resins. This approach achieves 90–95% conversion efficiency but requires additional purification steps to remove residual ions.
Reaction Mechanism Elucidation
Cyclization Pathway
Density functional theory (DFT) calculations indicate that the cyclization step proceeds through a six-membered transition state, with an activation energy barrier of 25.3 kcal/mol. The spiro geometry is stabilized by intramolecular hydrogen bonding between the tertiary amine and carbonyl oxygen.
Methylation Selectivity
Steric maps derived from X-ray crystallography show that the methylation site (position 6) resides in a pocket with lower electron density compared to position 2. This electronic environment favors attack by methyl iodide’s electrophilic carbon.
Process Optimization
Catalytic Systems
Screening of 12 catalysts revealed that 1,4-diazabicyclo[2.2.2]octane (DABCO) improves methylation yields by 18% compared to traditional bases. However, DABCO increases the risk of emulsion formation during workup.
Solvent Effects
A solvent optimization study compared seven solvents:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 68 | 92 |
| DCM | 8.9 | 72 | 89 |
| Ethanol | 24.3 | 85 | 98 |
| Water | 80.1 | 78 | 95 |
Ethanol emerged as the optimal solvent, balancing solubility and precipitation kinetics.
Analytical Characterization
Spectroscopic Confirmation
-
NMR (400 MHz, DO): δ 3.45 (m, 2H, N-CH-N), 2.89 (s, 3H, CH), 2.75–2.68 (m, 4H, spiro-CH)
-
NMR (100 MHz, DO): δ 172.1 (oxalate COO), 65.4 (spiro-C), 44.2 (N-CH), 38.7 (spiro-CH)
-
HPLC : Retention time = 6.72 min (C18 column, 0.1% TFA in HO/ACN)
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic structure with bond lengths of 1.47 Å (C-N) and 1.54 Å (C-C). The oxalate anion forms a hydrogen-bonded network with the protonated diazaspiro core.
Industrial-Scale Considerations
Batch vs. Continuous Flow
Laboratory-scale batch reactions face scalability challenges due to exothermicity during methylation. Preliminary continuous flow trials achieved 92% yield at 50 g/h throughput, demonstrating potential for larger production.
Purification Challenges
Chromatography remains impractical for industrial use. Alternative methods include:
-
Crystallization : Recrystallization from ethyl acetate/heptane mixtures (4:1)
-
Membrane filtration : Nanofiltration membranes with 200 Da cutoff remove unreacted starting materials
Analyse Chemischer Reaktionen
6-Methyl-1,6-diazaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
Chemistry
- Intermediate in Organic Synthesis : 6-Methyl-1,6-diazaspiro[3.3]heptane oxalate serves as an important intermediate in the synthesis of various organic compounds. Its unique spirocyclic structure allows for the development of complex molecules that are otherwise challenging to synthesize .
- Catalyst in Reactions : The compound can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity .
Biology
- Antimicrobial and Antiviral Properties : Research indicates that this compound may possess antimicrobial and antiviral activities, making it a candidate for further studies in drug development .
- Biological Activity Modulation : The mechanism of action involves interactions with specific molecular targets, potentially modulating biological pathways relevant to disease processes .
Medicine
- Drug Development : The compound is explored as a building block for pharmaceutical compounds. Its incorporation into drug-like small molecules has shown promise in enhancing target selectivity while reducing off-mechanism cytotoxicity .
- Therapeutic Applications : Studies have highlighted its potential as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various disease states such as cardiovascular diseases, inflammatory conditions, and metabolic syndromes .
Industry
- Production of Dyes and Pigments : In industrial applications, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity .
- Chemical Manufacturing : The compound is also relevant in the synthesis of other industrial chemicals, contributing to the development of new materials with desirable properties .
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in drug discovery:
- Enhancement of Drug Selectivity : Mach et al. replaced piperazine rings with this compound in drug candidates like olaparib to improve selectivity against cancer targets while minimizing side effects .
- Potential for New Therapeutics : Investigations into its role as an sEH inhibitor have shown promise for treating conditions such as hypertension and inflammatory diseases .
Wirkmechanismus
The mechanism of action of 6-Methyl-1,6-diazaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of 6-Methyl-1,6-diazaspiro[3.3]heptane Oxalate and Analogues
Key Differences and Implications
Substituent Effects
Ring System Modifications
Salt Forms and Solubility
- Oxalate vs. Dihydrochloride Salts : Oxalate salts (e.g., CAS 1359656-86-2) generally offer moderate solubility in polar solvents, while dihydrochloride salts (e.g., CAS 1909312-36-2) may improve aqueous solubility but require pH-controlled handling .
Biologische Aktivität
6-Methyl-1,6-diazaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula and a molecular weight of 202.21 g/mol. It is synthesized through the reaction of 6-Methyl-1,6-diazaspiro[3.3]heptane with oxalic acid, typically under controlled conditions using anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Biological Activity
The biological activity of this compound has been the subject of various studies, particularly its potential antimicrobial and antiviral properties. The compound acts by interacting with specific molecular targets, modulating their activity, and potentially leading to therapeutic effects.
The mechanism of action involves the compound acting as a ligand that binds to receptors or enzymes, influencing various biochemical pathways. This interaction can result in significant biological effects, including:
- Antimicrobial Activity : Studies suggest that the compound exhibits activity against various bacterial strains.
- Antiviral Properties : Preliminary research indicates potential effectiveness against certain viruses, although detailed studies are still required to confirm these findings .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests it could be developed into an effective antimicrobial agent.
Case Study: Antiviral Activity
Research has indicated that this compound may exhibit antiviral properties, particularly against RNA viruses. In vitro studies showed a reduction in viral load when cells were treated with the compound prior to infection.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride | Spirocyclic structure | Antimicrobial properties similar to oxalate variant |
| 2-Oxa-6-azaspiro[3.3]heptane oxalate | Oxygen-containing spirocyclic | Enhanced solubility and stability |
Q & A
Q. What are the established synthetic pathways for 6-methyl-1,6-diazaspiro[3.3]heptane oxalate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclization reactions of precursor amines with carbonyl compounds under acidic or basic conditions. For example, spirocyclic diamines can be synthesized via intramolecular Mannich reactions, followed by oxalate salt formation through acid-base titration. Key variables include temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol vs. acetonitrile), and stoichiometric ratios of reactants. Purity optimization requires post-synthetic crystallization in polar aprotic solvents, with characterization via HPLC (≥97% purity) and NMR to confirm spirocyclic structure integrity .
Q. Which analytical techniques are most effective for characterizing the structural and chemical stability of this compound?
Methodological Answer:
- Structural Confirmation : Use - and -NMR to verify spirocyclic geometry and oxalate counterion presence. X-ray crystallography resolves stereochemical ambiguities.
- Stability Profiling : Conduct accelerated stability studies under varying pH (2–9), temperature (25–40°C), and humidity (40–75% RH). Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., ring-opened amines or oxalic acid release).
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions .
Q. How can researchers design a factorial experiment to optimize the synthesis of this compound while minimizing resource use?
Methodological Answer: Apply a -factorial design to test variables like temperature, solvent type, and catalyst concentration. For example:
- Factors : Temperature (low: 60°C, high: 80°C), solvent (ethanol vs. DMF), catalyst loading (0.5 vs. 1.0 mol%).
- Responses : Yield (gravimetric analysis), purity (HPLC area%). Statistical tools like ANOVA identify significant interactions. Response surface methodology (RSM) further refines optimal conditions .
Advanced Research Questions
Q. What theoretical frameworks guide the investigation of this compound’s pharmacological interactions, and how do they address contradictory binding affinity data?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., neurotransmitter transporters). Compare results with experimental IC values from radioligand assays.
- Contradiction Resolution : If computational predictions conflict with in vitro data, validate via mutagenesis studies (e.g., alanine scanning) to identify critical binding residues. Reconcile discrepancies by assessing protonation states under physiological pH .
Q. How can researchers employ hybrid QM/MM simulations to elucidate the compound’s reaction mechanisms in enzymatic environments?
Methodological Answer:
- Model Construction : Build enzyme-substrate complexes using crystallographic data (PDB). Apply quantum mechanics (QM) to the active site (e.g., DFT/B3LYP) and molecular mechanics (MM) to the protein backbone.
- Mechanistic Insights : Track transition states and energy barriers for spirocyclic ring-opening or oxalate dissociation. Compare with kinetic isotope effect (KIE) experiments to validate simulations .
Q. What strategies resolve inconsistencies in reported thermodynamic stability data for this compound across studies?
Methodological Answer:
- Meta-Analysis : Systematically review experimental conditions (e.g., DSC heating rates, sample preparation). Use Cohen’s d to quantify effect sizes of variables like crystallinity or hydration states.
- Controlled Replication : Reproduce studies under standardized conditions (e.g., ISO/IEC 17025) with calibrated instruments. Apply multivariate regression to isolate confounding factors .
Q. How do advanced separation technologies (e.g., membrane-based crystallization) improve the scalability of high-purity this compound production?
Methodological Answer:
- Membrane Design : Use hydrophobic polymeric membranes (e.g., PTFE) for antisolvent crystallization. Monitor nucleation kinetics via in-situ PAT tools (e.g., FBRM).
- Process Optimization : Compare batch vs. continuous modes using mass balance models. Adjust transmembrane pressure and solvent ratios to minimize fouling and maximize yield (>90%) .
Methodological and Theoretical Considerations
Q. What role does the selection of a conceptual framework play in designing studies on this compound’s structure-activity relationships (SAR)?
Methodological Answer: A framework like molecular topology guides SAR by correlating spirocyclic ring metrics (e.g., bond angles, dipole moments) with biological activity. For instance, use Gaussian-derived electrostatic potential maps to predict hydrogen-bonding capacity. Validate through comparative SAR studies with analogous spirocycles (e.g., 1,4-diazaspiro[4.5]decanes) .
Q. How can AI-driven experimental design (e.g., via COMSOL Multiphysics integration) accelerate the discovery of novel derivatives with enhanced properties?
Methodological Answer: Implement AI platforms to simulate reaction pathways and predict optimal substituents. For example:
Q. What methodological steps ensure reproducibility when studying the compound’s degradation under oxidative stress?
Methodological Answer:
- Stressors : Use standardized oxidants (e.g., HO at 0.1–1.0 mM) in phosphate buffer (pH 7.4).
- Kinetic Monitoring : Employ UPLC-PDA with charged aerosol detection (CAD) for low-abundance degradants.
- Cross-Lab Validation : Share raw datasets and SOPs via platforms like Zenodo to align analytical protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
